2-(1,3-苯并噻唑-2-基)-2,2-二氯乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

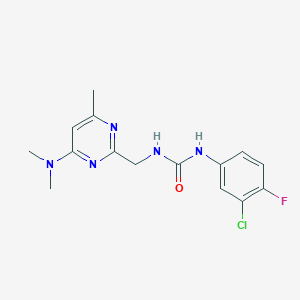

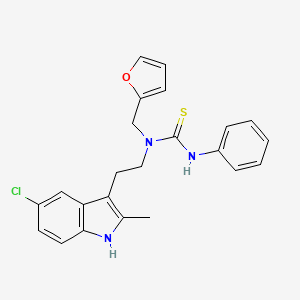

2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile is a chemical compound with the molecular formula C9H6N2S. It is also known by various synonyms such as benzothiazole-2-acetonitrile, 2-benzo d thiazol-2-yl acetonitrile, 2-benzothiazoleacetonitrile, 2-1,3-benzothiazol-2-yl acetonitrile, benzothiazole-2-yl-acetonitrile, 1,3-benzothiazol-2-ylacetonitrile, benzothiazol-2-ylacetonitrile, 2-cyanomethyl-1,3-benzothiazole, 2-benzothiazol-2-ylethanenitrile, 2-cyanomethylbenzothiazole .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile is characterized by a benzothiazole ring attached to an acetonitrile group. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications . They are involved in a variety of chemical reactions, including condensation with aldehydes, reactions with K2S and DMSO, and reactions with acetophenones .科学研究应用

化学和性质

苯并噻唑衍生物(包括 2-(1,3-苯并噻唑-2-基)-2,2-二氯乙腈)的化学和性质已被广泛综述。由于其独特的结构,这些化合物表现出广泛的生物和电化学活性,使它们成为各个化学分支进一步研究的主题。这些配体的制备程序、性质和配合物已被总结,重点介绍了它们的光谱性质、结构、磁性性质和生物活性 (Boča, Jameson, & Linert, 2011)。

治疗潜力

苯并噻唑支架因其广泛的药用应用而受到认可,衍生物表现出广泛的抗菌、镇痛、抗炎和抗糖尿病活性。值得注意的是,2-芳基苯并噻唑是潜在的抗肿瘤剂,展示了苯并噻唑核在药物发现中的多功能特性。这突出了结构的简单性和易于合成的特点,为开发可能导致新治疗实体的化学库提供了一条途径 (Kamal, Hussaini Syed, & Malik Mohammed, 2015)。

药理活性

对苯并噻唑衍生物的结构活性关系的全面综述指出了它们不同的生物活性。由于其抗病毒、抗微生物、抗过敏、抗糖尿病、抗肿瘤、抗炎和抗癌特性,这些衍生物在治疗多种疾病方面显示出前景。该综述基于结构变异对这些活性进行了合理化,强调了在 C-2 碳原子和 C-6 上取代对生物功效的重要性 (Bhat & Belagali, 2020)。

合成可及性和抗肿瘤剂

苯并噻唑支架的结构修饰一直是开发新的抗肿瘤剂的重点。这些化合物的合成可及性使它们成为化学治疗剂设计和开发的有吸引力的候选者。最近的综述重点关注了各种系列苯并噻唑及其共轭物作为新抗肿瘤剂的开发,讨论了体外和体内筛选、构效关系、机制、药代动力学及其未来的治疗应用 (Ahmed et al., 2012)。

安全和危害

The safety data sheet for a related compound, 2-(1,3-benzothiazol-2-yl)acetonitrile, indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

Benzothiazole derivatives have shown potential in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research could focus on exploring new synthetic pathways for benzothiazole derivatives, investigating their mechanisms of action, and developing more potent biologically active benzothiazole-based drugs .

作用机制

Target of action

Benzothiazole compounds are known to interact with a variety of biological targets. For example, some benzothiazole derivatives have been found to inhibit tyrosine-protein phosphatase non-receptor type 1 . .

Mode of action

The mode of action of benzothiazole compounds can vary widely depending on the specific compound and its targets. Some benzothiazole derivatives act by inhibiting enzymes, while others may interact with receptors or other cellular components

Biochemical pathways

Benzothiazole compounds can affect a variety of biochemical pathways, depending on their specific targets. For example, if a benzothiazole compound inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzothiazole compounds can vary widely depending on the specific compound. Some benzothiazole derivatives have been found to have good bioavailability

Result of action

The molecular and cellular effects of benzothiazole compounds can vary depending on their specific targets and mode of action. For example, if a benzothiazole compound inhibits an enzyme, it could lead to a decrease in the production of certain molecules in the cell

Action environment

The action, efficacy, and stability of benzothiazole compounds can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other molecules

属性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-2,2-dichloroacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2S/c10-9(11,5-12)8-13-6-3-1-2-4-7(6)14-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUFEXYUGSESJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(C#N)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2603467.png)

![(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2603468.png)

![methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate](/img/structure/B2603470.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2603472.png)

![4-(N,N-dimethylsulfamoyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2603473.png)

![8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2603475.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2603476.png)

![4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2603482.png)

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2603483.png)

![9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate](/img/structure/B2603485.png)